molecular formula C15H12ClNO3 B2498529 methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232817-76-3

methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate

Cat. No.: B2498529
CAS No.: 1232817-76-3
M. Wt: 289.72
InChI Key: KDVRGGZIWKFJLZ-RQZCQDPDSA-N
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Description

Methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid and contains a methyleneamino group linked to a chlorohydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and methyl 3-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate: Similar structure but lacks the chlorine atom.

    Methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate: Similar structure but contains a bromine atom instead of chlorine.

    Methyl 3-{[(1E)-(5-methyl-2-hydroxyphenyl)methylene]amino}benzoate: Similar structure but contains a methyl group instead of chlorine.

Uniqueness

Methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 3-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVRGGZIWKFJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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